molecular formula C10H16O B8632702 2-(2-Propenyl)cycloheptanone

2-(2-Propenyl)cycloheptanone

Cat. No.: B8632702
M. Wt: 152.23 g/mol
InChI Key: KKUWEFZPJVESAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Propenyl)cycloheptanone is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-prop-2-enylcycloheptan-1-one

InChI

InChI=1S/C10H16O/c1-2-6-9-7-4-3-5-8-10(9)11/h2,9H,1,3-8H2

InChI Key

KKUWEFZPJVESAD-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanically stirred mixture of potassium t-butoxide (Aldrich, 67.0 g, 0.6 mol) in benzene (600 mL) cooled to 0° C. under a nitrogen atmosphere was added cycloheptanone (Aldrich, 56.1 g, 0.5 mol) dropwise over 15 minutes. Ten minutes after the addition was complete, allyl bromide (Aldrich, 61.6 g, 0.51 mol) was added dropwise over 20 minutes. The reaction was warmed to room temperature, refluxed or 7 hrs., stirred at room temperature for 18 hrs., and diluted with 0.5 N KHSO4 (300 mL). This mixture was further diluted with Et2O (600 mL), 3.5 N KHSO4 (200 mL) and H2O (200 mL) before the organic was separated, washed with H2O (200 mL) and brine (200 mL), dried (Na2SO4), filtered, and stripped of all solvent under reduced pressure. The crude product (76.1 g) was distilled to yield 24.4 g (32%) of the title material (bp=104-108° C., 25 mm of Hg).
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step Two
Quantity
61.6 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
32%

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